Ranatuerin-2La Ranatuerin-2La
Brand Name: Vulcanchem
CAS No.:
VCID: VC3664286
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Ranatuerin-2La

CAS No.:

Cat. No.: VC3664286

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ranatuerin-2La -

Specification

Introduction

Structural Characteristics of Ranatuerin-2La

Ranatuerin-2La is characterized by a distinct amino acid sequence that contributes to its biological activity profile. Like other members of the ranatuerin family, it possesses a high net positive charge and significant hydrophobicity, properties that are critical to its antimicrobial function. The peptide typically adopts an α-helical structure, particularly when interacting with bacterial membranes, which facilitates its membrane-disrupting capabilities.

Secondary Structure Elements

The secondary structure of ranatuerin peptides can vary significantly depending on the environment. For instance, ranatuerin-2Pb displays the following structural distribution in different solutions:

SolutionHelix (%)Antiparallel (%)Parallel (%)Turn (%)Others (%)
50% TFE/H₂O507.81.210.929.8
H₂O3.526.6018.351.5
POPC/POPG 1:159.21.22.710.826.1
POPE/POPG 3:1403.88.711.835.7

This data demonstrates the environment-dependent nature of the peptide's structure, with significant α-helical content in membrane-mimicking environments (POPC/POPG and POPE/POPG) but much less in aqueous solution . Ranatuerin-2La likely exhibits similar structural flexibility, adopting a more ordered conformation when interacting with bacterial membranes.

Biological Activities of Ranatuerin-2La

Antimicrobial Properties

Ranatuerin-2La exhibits significant antimicrobial activity against a range of microorganisms. The peptide is particularly effective against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism of action primarily involves disrupting bacterial membrane integrity, leading to cell lysis and death.

Research on related ranatuerin peptides provides context for understanding Ranatuerin-2La's antimicrobial capabilities. For example, the ranatuerin-2 peptide Rana-2PN shows minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μM against various bacterial strains . Similarly, studies on ranatuerin-2-AW variants demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Enterococcus faecium .

Anticancer Activity

Beyond its antimicrobial properties, Ranatuerin-2La has demonstrated anticancer effects, particularly against prostate cancer cells. The peptide appears to induce apoptosis through pathways involving caspase activation. This anticancer activity adds another dimension to the potential therapeutic applications of this peptide.

Research on related ranatuerin peptides has utilized various cancer cell lines to evaluate cytotoxicity, including:

  • H157 (lung cancer)

  • MCF-7 (breast cancer)

  • U251MG (glioblastoma)

  • PC-3 (prostate cancer)

  • MDA-MB-435s (melanoma)

Mechanism of Action

The antimicrobial activity of Ranatuerin-2La primarily stems from its ability to disrupt bacterial cell membranes. The peptide's cationic nature facilitates its interaction with the negatively charged bacterial cell surface, while its amphipathic structure allows it to insert into and disrupt the membrane, leading to cell permeabilization and lysis.

Studies on Rana-2PN confirm this mechanism, showing that it exerts bacteriostatic effects by binding to bacterial cells and inducing membrane rupture . This mechanism is common among antimicrobial peptides of the ranatuerin family and likely applies to Ranatuerin-2La as well.

Structure-Activity Relationships

Understanding the relationship between structure and function is crucial for optimizing the therapeutic potential of Ranatuerin-2La. Research on related peptides provides valuable insights into these relationships.

Role of Specific Structural Elements

Studies on ranatuerin-2-AW reveal important structural insights that may be relevant to Ranatuerin-2La:

  • The disulfide bridge and Rana box appear to be dispensable for antibacterial activity, as serine-substitution and cyclic-domain-deletion products showed similar activity to the natural peptide .

  • C-terminal amidation can preserve antibacterial activity even in truncated peptides lacking the Rana box, suggesting the importance of this modification for function .

  • Enhanced cationicity and hydrophobicity significantly improve both antibacterial and anticancer activities, as demonstrated by the variant [Lys4,19, Leu20]R2AW(1-22)-NH₂ .

Key Physicochemical Parameters

The biological activity of ranatuerin peptides is influenced by several physicochemical parameters:

PeptideHydrophobicity (H)Hydrophobic Moment (μH)Net Charge (z)
Ranatuerin-2Pb0.4860.3684
RPa0.5400.3583
RPb0.6130.5113

These parameters highlight the importance of balancing hydrophobicity and charge for optimal antimicrobial activity . Similar principles likely apply to Ranatuerin-2La, where modifications that enhance these properties could potentially improve its therapeutic efficacy.

Synthesis and Optimization

Peptide Synthesis

Solid-phase peptide synthesis techniques are typically employed to produce ranatuerin peptides, allowing precise control over the sequence and any desired modifications. Following synthesis, purification is generally performed using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity before biological evaluation.

Peptide Optimization Strategies

Research on ranatuerin-2-AW has demonstrated several effective strategies for optimizing ranatuerin peptides:

  • Residue substitution to enhance cationicity and hydrophobicity

  • C-terminal amidation to increase stability and activity

  • Truncation to identify the minimal active sequence

  • Selective modification of the Rana box domain

For example, the optimized variant [Lys4,19, Leu20]R2AW(1-22)-NH₂ showed significantly enhanced antibacterial activity with minimum inhibitory concentrations as low as 4.7 mg/L (2 μM) against MRSA, K. pneumoniae, and S. aureus . Similar optimization strategies could potentially enhance the therapeutic efficacy of Ranatuerin-2La.

Challenges and Future Perspectives

Despite their promising therapeutic potential, peptides like Ranatuerin-2La face several challenges for clinical development:

  • Stability in physiological conditions

  • Potential toxicity to mammalian cells

  • Cost-effective production at scale

  • Effective delivery to target tissues

Future research directions for Ranatuerin-2La should include:

  • Comprehensive characterization of its specific amino acid sequence and structure

  • Detailed investigation of its mechanism of action against various pathogens and cancer cells

  • Development of optimized variants with enhanced stability and reduced toxicity

  • Evaluation of in vivo efficacy in relevant disease models

  • Exploration of potential synergistic effects with conventional therapeutics

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